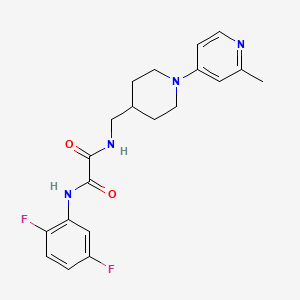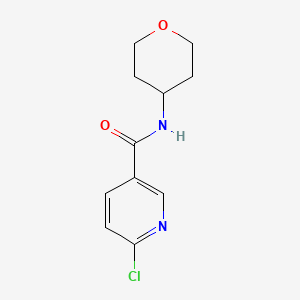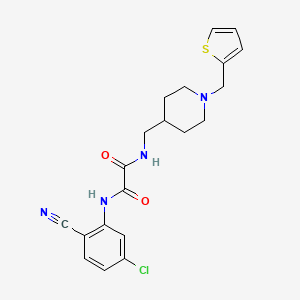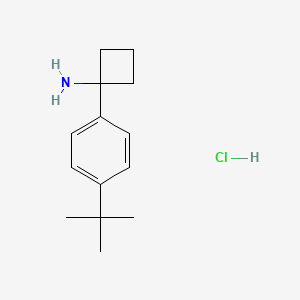![molecular formula C23H25N3O6S B2554892 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-56-0](/img/structure/B2554892.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C23H25N3O6S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound belongs to a class of molecules that have been synthesized as analogs to potent antitumor benzo[c]phenanthridine alkaloids, such as nitidine and fagaronine. These analogs, including various quino[1,2-c]quinazolinium derivatives, are of interest for their potential antitumor activities. The synthesis of these compounds involves complex chemical reactions, aiming to explore their structural and functional analogies to known antitumor agents (Phillips & Castle, 1980).
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which may include structural similarities to the compound , were synthesized and evaluated for their in vitro antitumor activity. These compounds have shown promising broad-spectrum antitumor activity, indicating the potential utility of quinazolinone derivatives in cancer treatment research. Some of these compounds exhibited potency nearly 1.5–3.0-fold more potent compared with positive controls against various cancer cell lines, highlighting the importance of the quinazolinone scaffold in medicinal chemistry (Al-Suwaidan et al., 2016).
Biological Activity
The structural features of quinazolinone derivatives, including those with sulfanyl substituents, have been explored for their biological activities. Various substituted benzoquinazolinones have been synthesized, demonstrating significant cytotoxicity against cancer cell lines. The introduction of amino- and sulfanyl-derivatives into the benzoquinazolinone framework has led to compounds with notable anticancer activities, emphasizing the therapeutic potential of these molecules in the development of new anticancer agents (Nowak et al., 2015).
Molecular Docking Studies
Molecular docking studies of quinazolinone analogues, including 3-benzyl-4(3H)quinazolinone derivatives, have been conducted to evaluate their interaction with biological targets such as enzymes involved in cancer progression. These studies help in understanding the molecular basis of their antitumor activity and guide the design of more potent and selective anticancer drugs. The docking methodology has shown that certain derivatives exhibit binding modes similar to known inhibitors, supporting their potential as therapeutic agents (Al-Suwaidan et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. This intermediate is then reacted with 2-(2-aminoethyl)-1,3-dioxolane to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetyl-1,3-dioxolane. The dioxolane ring is then opened using hydrochloric acid to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetic acid. This intermediate is then reacted with 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid to form the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide.", "Starting Materials": [ "3,4-dimethoxyphenylacetic acid", "thionyl chloride", "2-(2-aminoethyl)-1,3-dioxolane", "hydrochloric acid", "4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid" ], "Reaction": [ "3,4-dimethoxyphenylacetic acid + thionyl chloride → 3,4-dimethoxyphenylacetyl chloride", "3,4-dimethoxyphenylacetyl chloride + 2-(2-aminoethyl)-1,3-dioxolane → N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetyl-1,3-dioxolane", "N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetyl-1,3-dioxolane + HCl → N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetic acid", "N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetic acid + 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid → N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide" ] } | |
Número CAS |
688054-56-0 |
Nombre del producto |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Fórmula molecular |
C23H25N3O6S |
Peso molecular |
471.53 |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C23H25N3O6S/c1-29-17-6-5-14(10-18(17)30-2)7-8-24-21(27)4-3-9-26-22(28)15-11-19-20(32-13-31-19)12-16(15)25-23(26)33/h5-6,10-12H,3-4,7-9,13H2,1-2H3,(H,24,27)(H,25,33) |
Clave InChI |
GKIYKZSKUMGCEE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2554809.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2554812.png)


![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2554816.png)


![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2554823.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2554825.png)

![1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2554829.png)


